4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H4Cl2F3NO and a molecular weight of 258.02 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete conversion to the benzoyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloro group. Common nucleophiles include amines and alcohols.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of oxidized benzoyl derivatives.
Scientific Research Applications
Chemistry: 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with amino acid residues. This modification can alter the activity and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
Comparison: 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both amino and chloro groups, which enhance its reactivity compared to similar compounds. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(10)15)1-4(6(5)14)8(11,12)13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOALNFJXDNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538086 | |
Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63498-15-7 | |
Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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